![molecular formula C18H13N3O5 B2851943 6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899946-78-2](/img/structure/B2851943.png)
6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one is a compound that has gained significant attention in scientific research. This compound is commonly known as BDPN and belongs to the class of pyridazinone derivatives. BDPN has been found to possess numerous biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one, as a chemical compound, plays a significant role in the synthesis of various derivatives that possess potential applications in medicinal chemistry and material science. For instance, the work by Ibrahim and Behbehani (2014) demonstrates a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing the versatility of pyridazin-3-one scaffolds in chemical synthesis Ibrahim & Behbehani, 2014. Similarly, Sallam et al. (2021) have synthesized and characterized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, indicating the structural diversity achievable with pyridazine analogs Sallam et al., 2021.
Corrosion Inhibition
Pyridazine derivatives, including those structurally related to 6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one, have been explored for their potential as corrosion inhibitors. Mashuga et al. (2017) investigated the inhibitory effect of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments, highlighting their utility in protecting metal surfaces Mashuga, Olasunkanmi, & Ebenso, 2017.
Cardioactive Agents
The pyridazinone scaffold is central to the development of various cardioactive agents. Imran and Abida (2016) reviewed the significance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety in the context of its role in cardioactive pyridazinone derivatives, which are either in clinical use or under clinical trials, emphasizing the therapeutic potential of such compounds Imran & Abida, 2016.
Antimicrobial Activity
Further extending the utility of pyridazin-3-one derivatives, Alonazy et al. (2009) synthesized a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones and evaluated their antimicrobial activities, though the results were mostly negative, indicating the need for structural optimization to enhance biological activity Alonazy, Al-Hazimi, & Korraa, 2009.
Anticonvulsant Activity
The versatility of pyridazin-3-one derivatives also extends to the potential for anticonvulsant activity. Samanta et al. (2011) synthesized 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and found that some exhibited significant anticonvulsant activity, demonstrating the therapeutic potential of these compounds in neurological disorders Samanta et al., 2011.
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-18-7-5-15(13-4-6-16-17(9-13)26-11-25-16)19-20(18)10-12-2-1-3-14(8-12)21(23)24/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJKTOQJZFCMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

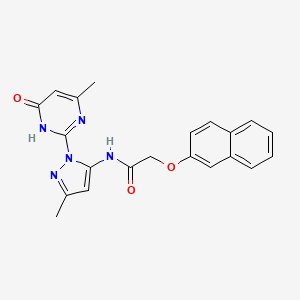
![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-morpholin-4-ylmethanone](/img/structure/B2851862.png)
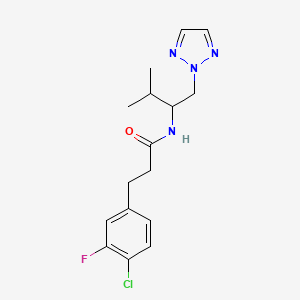
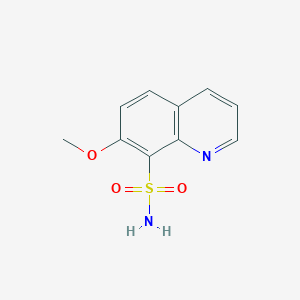
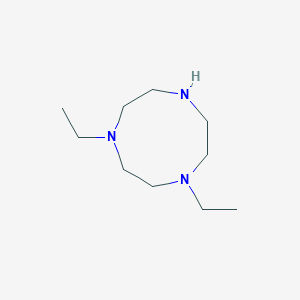
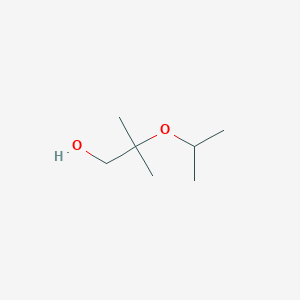
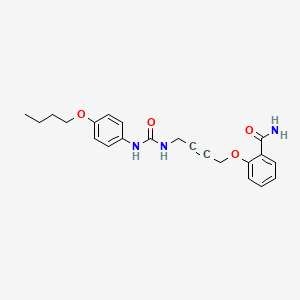
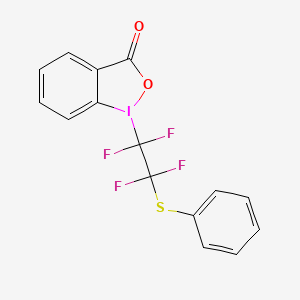
![2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B2851875.png)
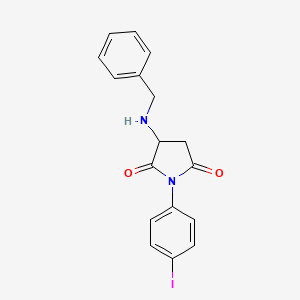
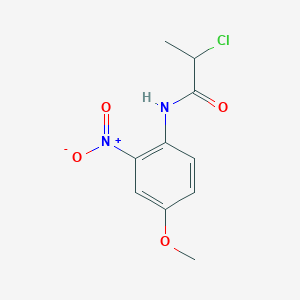
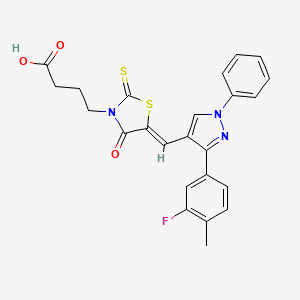
![methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2851883.png)